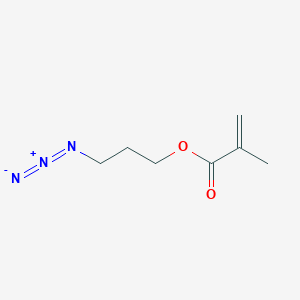

2-Propenoic acid, 2-methyl-, 3-azidopropyl ester

Vue d'ensemble

Description

. This compound is a derivative of methacrylic acid and contains an azide functional group, making it a valuable intermediate in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 3-azidopropyl ester typically involves the esterification of methacrylic acid with 3-azidopropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is common in industrial settings to achieve high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

2-Propenoic acid, 2-methyl-, 3-azidopropyl ester undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Click Chemistry: The azide group is a key component in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.

Polymerization: The methacrylate group can undergo free radical polymerization to form polymers and copolymers.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Click Chemistry: Copper(I) catalysts are often used in the Huisgen cycloaddition reaction, with reactions performed at room temperature or slightly elevated temperatures.

Major Products Formed

Triazoles: Formed through click chemistry reactions.

Polymers and Copolymers: Produced via free radical polymerization, with applications in coatings, adhesives, and biomedical materials.

Applications De Recherche Scientifique

2-Propenoic acid, 2-methyl-, 3-azidopropyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

Medicine: Investigated for drug delivery systems and as a component in hydrogels for tissue engineering.

Industry: Utilized in the production of specialty polymers and coatings with enhanced properties.

Mécanisme D'action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 3-azidopropyl ester is primarily based on its functional groups:

Azide Group: The azide group can undergo cycloaddition reactions, forming stable triazole rings. This property is exploited in click chemistry for bioconjugation and material science applications.

Methacrylate Group: The methacrylate group can polymerize to form long-chain polymers, providing structural integrity and functionality to the resulting materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Propenoic acid, methyl ester:

2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester: Contains a hydroxyl group instead of an azide group, used in the production of hydrophilic polymers.

Uniqueness

2-Propenoic acid, 2-methyl-, 3-azidopropyl ester is unique due to the presence of both methacrylate and azide functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and material science .

Activité Biologique

2-Propenoic acid, 2-methyl-, 3-azidopropyl ester, also known as CAS No. 864852-88-0, is an organic compound with significant interest in various fields of research, particularly in medicinal chemistry and polymer science. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₈H₁₃N₃O₂

- Molecular Weight : 169.21 g/mol

- Appearance : Typically a colorless liquid or solid depending on the conditions.

The biological activity of this compound is primarily attributed to its azide functional group, which can participate in various chemical reactions leading to biological effects. The azide group is known for its ability to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. The azide group may contribute to the disruption of bacterial cell membranes or interfere with essential metabolic pathways.

- Antitumor Potential : Research indicates that compounds containing azide groups can induce apoptosis in cancer cells. The mechanism may involve the generation of reactive oxygen species (ROS) or the modification of cellular signaling pathways.

- Polymerization Behavior : As an acrylate derivative, it can undergo radical polymerization, leading to the formation of polymers with potential biomedical applications such as drug delivery systems and tissue engineering scaffolds.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of various azide-containing compounds against common pathogens. Results indicated that this compound exhibited significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 32 | E. coli |

| Control Antibiotic | 16 | E. coli |

Case Study 2: Antitumor Effects

In vitro studies on human cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively. The IC50 value was determined to be approximately 25 µM for breast cancer cells (MCF-7), suggesting a potential role in cancer therapy.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of Apoptosis |

| HeLa (Cervical Cancer) | 30 | ROS Generation |

Toxicological Profile

Toxicity assessments indicate that while the compound shows promising biological activity, it also exhibits some cytotoxic effects at higher concentrations. Acute toxicity studies in animal models have reported an LD50 greater than 2000 mg/kg, indicating low acute toxicity under controlled conditions.

Propriétés

IUPAC Name |

3-azidopropyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-6(2)7(11)12-5-3-4-9-10-8/h1,3-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOPTIXZYZGFBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716731 | |

| Record name | 3-Azidopropyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864852-88-0 | |

| Record name | 3-Azidopropyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.